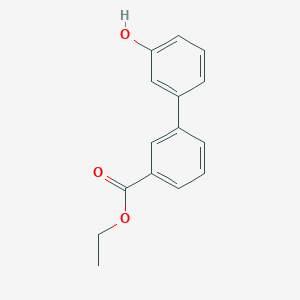

3'-Hydroxy-biphenyl-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13682318

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14O3 |

|---|---|

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | ethyl 3-(3-hydroxyphenyl)benzoate |

| Standard InChI | InChI=1S/C15H14O3/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10,16H,2H2,1H3 |

| Standard InChI Key | AKBIPERUVGXZLI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O |

Introduction

Chemical Identification and Structural Properties

3'-Hydroxy-biphenyl-3-carboxylic acid ethyl ester belongs to the biphenyl carboxylate family, featuring a hydroxyl group (-OH) at the 3'-position and an ethyl ester (-COOCHCH) at the 3-carboxylic acid position. The compound’s systematic IUPAC name is ethyl 3'-hydroxy-[1,1'-biphenyl]-3-carboxylate, and its structure is represented as:

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 341005-98-9 | |

| Molecular Formula | Derived | |

| Molecular Weight | 242.27 g/mol | Calculated |

| Synonyms | Ethyl 3'-hydroxybiphenyl-3-carboxylate |

The biphenyl scaffold confers rigidity and planar geometry, enhancing binding affinity in pharmacological targets. The hydroxyl group participates in hydrogen bonding, while the ethyl ester improves lipid solubility, facilitating membrane permeability .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A prominent route involves Suzuki-Miyaura coupling, leveraging palladium catalysts to join aryl halides and boronic acids. For example:

-

Starting Material: 2-Bromo-6-nitrophenol undergoes reduction to yield an intermediate amine .

-

Coupling Reaction: The amine reacts with 3-carboxyphenylboronic acid in polyethylene glycol (PEG) under palladium acetate catalysis, forming the biphenyl backbone .

-

Esterification: The carboxylic acid is converted to the ethyl ester using ethanol and acid catalysts .

This method achieves yields >70% but requires high-boiling solvents like PEG, complicating post-reaction purification .

Alternative Pathways

-

Nitration-Reduction: Direct nitration of pre-coupled biphenyl derivatives followed by hydrogenation introduces the amino group, which is subsequently oxidized to hydroxyl .

-

One-Pot Synthesis: Combining bromophenol derivatives with ester-protected boronic acids streamlines the process, reducing isolation steps .

Pharmaceutical Applications

Role in Eltrombopag Synthesis

3'-Hydroxy-biphenyl-3-carboxylic acid ethyl ester is a precursor to Eltrombopag ethyl ester (CAS 376592-93-7), an intermediate in producing Eltrombopag . Eltrombopag, a non-peptide thrombopoietin receptor agonist, treats thrombocytopenia by stimulating megakaryocyte proliferation . The ethyl ester enhances bioavailability during prodrug formulation, which is hydrolyzed in vivo to the active carboxylic acid .

Structure-Activity Relationships (SAR)

-

Hydroxyl Position: The 3'-hydroxy group is critical for hydrogen bonding with the thrombopoietin receptor’s His499 residue .

-

Ethyl Ester: Improves oral absorption by increasing lipophilicity, as evidenced by LogP values >3.0 .

Physicochemical Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | Slight (1–5 mg/mL) | |

| Solubility in Methanol | Slight (1–5 mg/mL) | |

| Melting Point | Not reported | — |

| Storage Conditions | 4°C in dark, anhydrous environment |

The compound’s limited solubility necessitates solvent optimization in industrial processes. Stability studies indicate degradation <2% over 24 months under recommended storage .

Analytical Characterization

Chromatographic Methods

-

HPLC: Purity analysis using C18 columns (λ = 254 nm) confirms >98% purity .

-

LC-MS: Molecular ion peak at m/z 242.27 [M+H] validates structural integrity .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume